Cas no 24115-19-3 (2-(2-Chloro-4-fluorophenoxy)acetonitrile)

2-(2-Chloro-4-fluorophenoxy)acetonitrile is a versatile organic intermediate used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its molecular structure, featuring both chloro and fluoro substituents on the phenoxy ring, enhances reactivity and selectivity in nucleophilic substitution and cyclization reactions. The acetonitrile moiety further contributes to its utility as a building block for heterocyclic compounds. This compound is valued for its high purity and stability under standard storage conditions, making it suitable for precision applications in research and industrial processes. Its role in the development of advanced active ingredients underscores its importance in fine chemical synthesis.
2-(2-Chloro-4-fluorophenoxy)acetonitrile structure
24115-19-3 structure
Product Name:2-(2-Chloro-4-fluorophenoxy)acetonitrile
CAS No:24115-19-3
MF:C8H5ClFNO
MW:185.582804441452
MDL:MFCD09152771
CID:240394
PubChem ID:24213767
Update Time:2025-08-05

2-(2-Chloro-4-fluorophenoxy)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • Acetonitrile,2-(2-chloro-4-fluorophenoxy)-
    • 2-(2-Chloro-4-fluorophenoxy)acetonitrile
    • 2,8-DIAZASPIRO[4.5]DECANE-8-CARBOXYLIC ACID,1,3-DIOXO-,1,1-DIMETHYLETHYL ESTER
    • BB-0603
    • chlorofluorophenoxyacetonitrile
    • SCHEMBL9440419
    • 24115-19-3
    • J-505570
    • FT-0680837
    • AKOS005071846
    • 3-(4-Chlorophenyl)piperazine-1-carboxylicacidtert-butylester
    • (2-Chloro-4-fluorophenoxy)acetonitrile
    • DTXSID00639995
    • CS-0323905
    • MFCD09152771
    • MDL: MFCD09152771
    • Inchi: 1S/C8H5ClFNO/c9-7-5-6(10)1-2-8(7)12-4-3-11/h1-2,5H,4H2
    • InChI Key: RRIVDXCDEBCNTG-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1OCC#N)F

Computed Properties

  • Exact Mass: 185.00400
  • Monoisotopic Mass: 185.0043696g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 33Ų

Experimental Properties

  • Boiling Point: 138°/12mm
  • PSA: 33.02000
  • LogP: 2.38148

2-(2-Chloro-4-fluorophenoxy)acetonitrile Security Information

  • HazardClass:IRRITANT

2-(2-Chloro-4-fluorophenoxy)acetonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2-(2-Chloro-4-fluorophenoxy)acetonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:24115-19-3)2-(2-Chloro-4-fluorophenoxy)acetonitrile
Order Number:A1148927
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:09
Price ($):329.0
Email:sales@amadischem.com

Additional information on 2-(2-Chloro-4-fluorophenoxy)acetonitrile

Introduction to 2-(2-Chloro-4-fluorophenoxy)acetonitrile (CAS No. 24115-19-3)

2-(2-Chloro-4-fluorophenoxy)acetonitrile, with the chemical formula C7H4ClFNO, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number CAS No. 24115-19-3, has garnered attention due to its versatile structural properties and potential applications in the synthesis of various bioactive molecules.

The molecular structure of 2-(2-Chloro-4-fluorophenoxy)acetonitrile features a chloro and fluoro-substituted phenyl ring connected to an acetonitrile group through a phenoxy bridge. This arrangement imparts unique electronic and steric characteristics, making it a valuable building block for medicinal chemists. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring enhances its reactivity, facilitating diverse chemical transformations.

In recent years, there has been a surge in research focusing on the development of novel therapeutic agents targeting various diseases. Among these, small molecule inhibitors have played a pivotal role in drug discovery. 2-(2-Chloro-4-fluorophenoxy)acetonitrile has been explored as a precursor in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The chloro and fluoro substituents on the phenyl ring are particularly important, as they can modulate binding affinity and selectivity towards biological targets.

One of the most compelling aspects of 2-(2-Chloro-4-fluorophenoxy)acetonitrile is its utility in constructing heterocyclic compounds. Heterocycles are fundamental scaffolds in many pharmacologically active molecules due to their ability to mimic natural products and exhibit diverse biological activities. Researchers have leveraged the reactivity of this compound to develop novel scaffolds with enhanced pharmacokinetic properties. For instance, derivatives of 2-(2-Chloro-4-fluorophenoxy)acetonitrile have been investigated for their potential as antiviral agents, showcasing the compound's broad applicability.

The synthesis of 2-(2-Chloro-4-fluorophenoxy)acetonitrile typically involves multi-step organic reactions, starting from readily available aromatic precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only enhance efficiency but also minimize waste, aligning with green chemistry principles. The growing emphasis on sustainable practices in pharmaceutical synthesis has made compounds like 2-(2-Chloro-4-fluorophenoxy)acetonitrile increasingly relevant.

In addition to its pharmaceutical applications, 2-(2-Chloro-4-fluorophenoxy)acetonitrile has found utility in agrochemical research. The structural features of this compound make it a promising candidate for developing novel pesticides and herbicides. By modulating the substituents on the phenyl ring, researchers can fine-tune the biological activity of derived compounds, leading to more effective crop protection agents. This dual applicability underscores the versatility of CAS No. 24115-19-3.

The latest advancements in computational chemistry have further enhanced the understanding of how 2-(2-Chloro-4-fluorophenoxy)acetonitrile interacts with biological targets. Molecular modeling studies have provided insights into its binding mechanisms, allowing for rational design of more potent derivatives. These computational approaches complement traditional experimental methods, accelerating the drug discovery process. The integration of computational tools with synthetic chemistry has been instrumental in optimizing lead compounds derived from CAS No. 24115-19-3.

The future prospects for 2-(2-Chloro-4-fluorophenoxy)acetonitrile are promising, with ongoing research exploring new synthetic pathways and applications. As the demand for innovative therapeutics grows, compounds like this will continue to play a crucial role in addressing unmet medical needs. The combination of traditional organic synthesis with cutting-edge technologies ensures that derivatives of CAS No. 24115-19-3 will remain at the forefront of scientific inquiry.

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Amadis Chemical Company Limited
(CAS:24115-19-3)2-(2-Chloro-4-fluorophenoxy)acetonitrile
A1148927
Purity:99%
Quantity:5g
Price ($):329.0
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